REACTION_CXSMILES
|
[C:1](Cl)(=[O:5])[C:2](Cl)=[O:3].[O:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1.[CH3:12][NH:13][C:14]([NH2:16])=[O:15]>C(O)CCC>[CH3:8][CH2:9][CH2:10][CH2:11][O:7][C:2]([C:1]([NH:16][C:14]([NH:13][CH3:12])=[O:15])=[O:5])=[O:3]
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Name
|
|
Quantity
|
8.5 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
9.2 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
CNC(=O)N
|
Type
|
CUSTOM
|
Details
|
with stirring in an ice-water bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the solution was stirred for a hour in an ice-water bath
|
Type
|
STIRRING
|
Details
|
the solution was stirred for 15 hours at room temperature
|
Duration
|
15 h
|
Type
|
DISTILLATION
|
Details
|
After tetrahydrofuran was distilled off under the reduced pressure, water
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed three times with saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
Ethyl acetate was distilled off
|
Type
|
ADDITION
|
Details
|
ether was added
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCOC(=O)C(=O)NC(=O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |